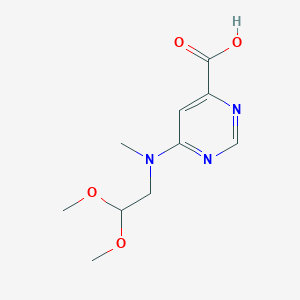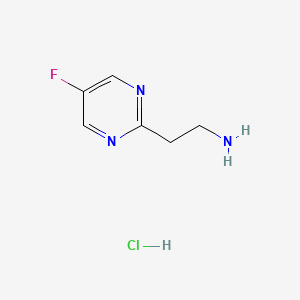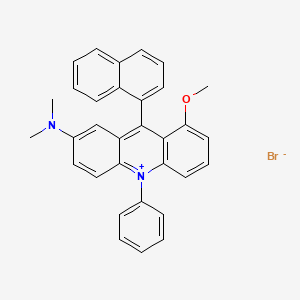
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a dimethylamino group, a methoxy group, and a naphthalen-1-yl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-yl derivatives with dimethylamine and methoxy-substituted phenylacridinium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl oxides, while reduction can produce corresponding alcohols or amines .
Applications De Recherche Scientifique
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular components, altering their function and leading to various biological effects. For example, it may interact with DNA or proteins, disrupting their normal activity and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN): Known for its solvatochromic properties and used in fluorescence studies.
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one: Exhibits similar photophysical properties and is used in similar applications.
Uniqueness
7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridin-10-ium bromide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C32H27BrN2O |
|---|---|
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
8-methoxy-N,N-dimethyl-9-naphthalen-1-yl-10-phenylacridin-10-ium-2-amine;bromide |
InChI |
InChI=1S/C32H27N2O.BrH/c1-33(2)24-19-20-28-27(21-24)31(26-16-9-12-22-11-7-8-15-25(22)26)32-29(17-10-18-30(32)35-3)34(28)23-13-5-4-6-14-23;/h4-21H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LFMBZCFZSVCYFM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C3=C(C=CC=C3OC)[N+](=C2C=C1)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


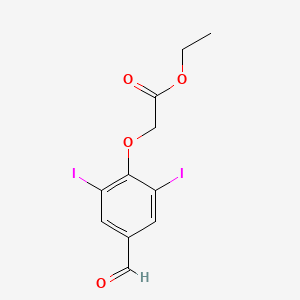

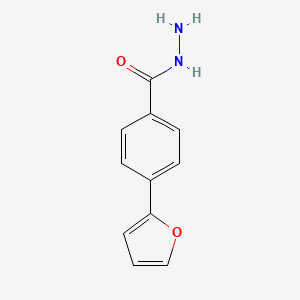
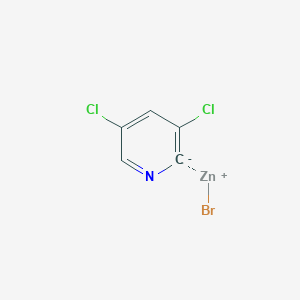


![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
